molecular formula C13H9IN2O3S B2821749 (2E)-N-(4-IODOPHENYL)-3-(5-NITROTHIOPHEN-2-YL)PROP-2-ENAMIDE CAS No. 428826-83-9

(2E)-N-(4-IODOPHENYL)-3-(5-NITROTHIOPHEN-2-YL)PROP-2-ENAMIDE

Cat. No.: B2821749
CAS No.: 428826-83-9
M. Wt: 400.19
InChI Key: JVXJYLGYULZGGE-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-Iodophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic enamide derivative designed for advanced medicinal chemistry and pharmaceutical research. This compound integrates a 5-nitrothiophene moiety, a pharmacophore known for its significant antibacterial properties, into a larger multi-target-directed ligand (MTDL) framework. The 5-nitrothiophene group is a key feature in several antimicrobial agents, and its bioactivity is attributed to enzymatic reduction within bacterial cells, generating reactive intermediates that cause widespread damage to DNA and proteins, leading to cell death . Research into similar compounds has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and against metronidazole-resistant Helicobacter pylori strains . Furthermore, the molecular scaffold featuring an enamide linker and an aromatic ring system is of high interest in neuroscience research. Structurally similar enamides have been developed as potent, reversible, and competitive inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range . These inhibitors also demonstrate promising activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), positioning them as potential multi-target agents for investigating complex neurodegenerative pathologies such as Alzheimer's and Parkinson's diseases . Parallel artificial membrane permeability assays (PAMPA) on analogous compounds confirm their ability to cross the blood-brain barrier, a crucial characteristic for central nervous system-active therapeutics . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJYLGYULZGGE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the provided evidence, focusing on structural, physicochemical, and functional differences.

Structural Features

Compound Name Molecular Formula Molar Mass (g/mol) Amide Nitrogen Substituent Acrylamide Chain Substituent Key Features
(2E)-N-(4-Iodophenyl)-3-(5-Nitrothiophen-2-yl)prop-2-enamide C₁₃H₉IN₂O₃S ~400.19 4-Iodophenyl 5-Nitrothiophen-2-yl - Iodine (halogen bonding potential)
- Nitro group (electron-withdrawing)
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 331.81 3-Chloro-4-fluorophenyl 4-Isobutylphenyl - Halogenated aryl (Cl, F)
- Isobutyl (lipophilic)
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide C₂₃H₁₉ClFNO₃ 411.85 4-Methoxyphenyl 4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl - Methoxy (electron-donating)
- Chloro/fluoro (halogenated)

Physicochemical Properties

  • Molecular Weight : The target compound (~400.19 g/mol) is intermediate in size compared to the (331.81 g/mol) and (411.85 g/mol) analogs. The higher mass of the target is attributed to iodine and the nitrothiophene group.
  • Solubility : The nitro group and iodine in the target may reduce aqueous solubility relative to the methoxy-containing compound, which benefits from enhanced polarity . The isobutyl group in increases lipophilicity, favoring membrane permeability .
  • In contrast, the methoxy group in donates electron density, stabilizing the aromatic system .

Functional Implications

  • Biotransformation: The nitro group in the target could render it susceptible to nitroreductase-mediated activation, a feature absent in the non-nitro analogs .
  • Synthetic Complexity : Introducing iodine requires specialized iodination protocols, whereas chlorination/fluorination ( and ) is more straightforward .

Research Findings and Discussion

Substituent Impact on Bioactivity :

  • The 5-nitrothiophen-2-yl group in the target may act as a pharmacophore for antiparasitic or antibacterial activity, leveraging nitro’s redox activity. This contrasts with the isobutyl group in , which likely enhances passive diffusion across lipid bilayers .
  • The 4-iodophenyl group’s polarizability could improve binding to hydrophobic enzyme pockets compared to smaller halogens in and .

Stability Considerations :

  • The target’s nitro group may reduce metabolic stability under reducing conditions, whereas the methoxy group in enhances oxidative stability .

Comparative Pharmacokinetics :

  • The target’s higher molecular weight and polarity suggest slower systemic clearance compared to but faster than the bulkier compound .

Q & A

Synthesis and Optimization

Basic: What are the key steps in synthesizing (2E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide? The synthesis typically involves:

Intermediate Preparation : Synthesis of the 4-iodophenylamine and 5-nitrothiophene-2-carbaldehyde intermediates.

Condensation : Coupling via a Wittig or Knoevenagel reaction to form the α,β-unsaturated enamide backbone.

Purification : Column chromatography or recrystallization to isolate the pure product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature : Elevated temperatures (60–80°C) stabilize nitro groups while promoting coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of iodophenyl intermediates .
  • Catalysts : Palladium-based catalysts improve cross-coupling efficiency in aryl-iodide reactions .

Structural Characterization

Basic: Which analytical techniques confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies vinyl proton coupling (J = 12–16 Hz for trans-configuration), while 13C NMR confirms carbonyl (C=O) and nitro (NO2) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 457.1) .

Advanced: How are advanced spectroscopic methods used to resolve structural ambiguities?

  • 2D NMR (COSY/HSQC) : Maps proton-carbon connectivity, distinguishing overlapping aromatic signals .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms E-configuration .

Biological Activity Screening

Basic: What in vitro assays evaluate its potential therapeutic activity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced: How is the mechanism of action studied?

  • Molecular Docking : Simulates binding to targets (e.g., Keap1-Nrf2 pathway) to predict interactions .
  • siRNA Knockdown : Validates target specificity by silencing suspected pathways .

Data Contradictions and Reproducibility

Advanced: How to address discrepancies in reported biological activities?

  • Purity Verification : HPLC (>95% purity) and elemental analysis rule out impurities .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, serum-free media) .
  • Orthogonal Techniques : Combine fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding data .

Environmental and Stability Studies

Basic: What methods assess environmental stability?

  • Hydrolysis Studies : Incubate at varying pH (2–12) to evaluate degradation half-life .
  • Photodegradation : UV-Vis exposure (254–365 nm) quantifies light-induced decomposition .

Advanced: How to model ecological risk?

  • QSAR Models : Predict bioaccumulation and toxicity using substituent-specific parameters (e.g., iodine’s lipophilicity) .
  • Mesocosm Studies : Simulate ecosystem interactions to measure trophic transfer .

Comparative Analysis with Analogues

Basic: How does this compound compare to structurally similar enamide derivatives?

Property This Compound Chlorophenyl Analogue Fluorophenyl Analogue
Solubility Low in H2O, high in DMSOModerate in DMFHigh in THF
Biological Activity IC50 = 1.2 µM (Nrf2)IC50 = 5.8 µMIC50 = 3.4 µM
Thermal Stability Stable up to 150°CDecomposes at 120°CStable up to 130°C
Data derived from analogues in .

Advanced: What structural features enhance target selectivity?

  • Iodophenyl Group : Increases hydrophobic interactions with protein pockets .
  • Nitrothiophene : Electron-withdrawing effects stabilize transition states in enzyme inhibition .

Reaction Pathway Troubleshooting

Advanced: How to resolve low yields in the final coupling step?

  • Byproduct Analysis : Use LC-MS to identify competing reactions (e.g., nitro group reduction) .
  • Catalyst Screening : Test Pd(OAc)2 vs. PdCl2 for improved cross-coupling efficiency .

Computational Modeling

Advanced: How to integrate DFT calculations into reactivity studies?

  • Transition State Analysis : Predicts energy barriers for nitro group reduction .
  • Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.